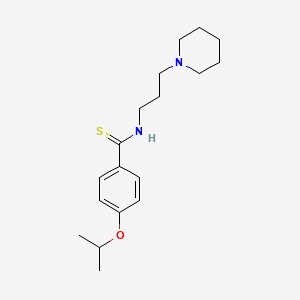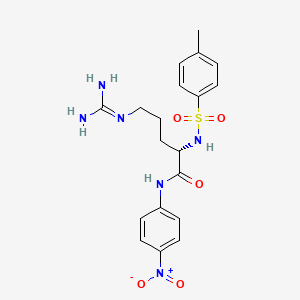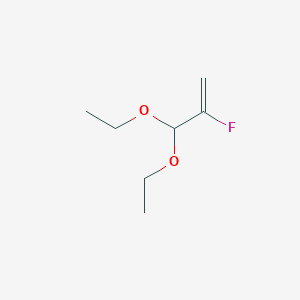
3,3-Diethoxy-2-fluoroprop-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethoxy-2-fluoroprop-1-ene is an organic compound with the molecular formula C7H13FO2 It is a fluorinated derivative of propene, characterized by the presence of two ethoxy groups and a fluorine atom attached to the propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethoxy-2-fluoroprop-1-ene can be achieved through several methods. One common approach involves the fluorination of 3,3-diethoxypropene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, with the fluorinating agent added dropwise to a solution of 3,3-diethoxypropene in an inert solvent like dichloromethane at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3,3-Diethoxy-2-fluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,3-Diethoxy-2-fluoroprop-1-ene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: Investigated for its potential as a fluorinated probe in biochemical studies.
Medicine: Explored for its potential use in the development of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3,3-Diethoxy-2-fluoroprop-1-ene involves its interaction with various molecular targets. The fluorine atom’s high electronegativity can influence the compound’s reactivity and interaction with enzymes or receptors. The ethoxy groups may also play a role in modulating the compound’s solubility and bioavailability. Detailed mechanistic studies often involve computational chemistry and experimental techniques to elucidate the pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoropropene: A simpler fluorinated propene derivative without ethoxy groups.
3,3-Diethoxy-1-propyne: A structurally similar compound with a triple bond instead of a double bond.
3,3-Diethoxypropene: The non-fluorinated analog of 3,3-Diethoxy-2-fluoroprop-1-ene.
Uniqueness
This compound is unique due to the combination of fluorine and ethoxy groups, which impart distinct chemical and physical properties. The presence of fluorine can enhance the compound’s stability and reactivity, making it valuable in various applications compared to its non-fluorinated analogs .
Eigenschaften
CAS-Nummer |
25290-61-3 |
|---|---|
Molekularformel |
C7H13FO2 |
Molekulargewicht |
148.18 g/mol |
IUPAC-Name |
3,3-diethoxy-2-fluoroprop-1-ene |
InChI |
InChI=1S/C7H13FO2/c1-4-9-7(6(3)8)10-5-2/h7H,3-5H2,1-2H3 |
InChI-Schlüssel |
RBKHGYJGOCBNAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C(=C)F)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



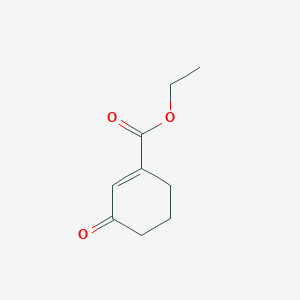
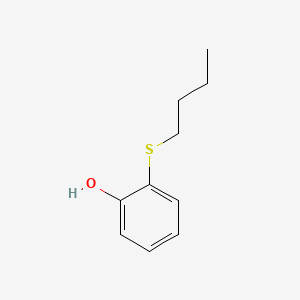
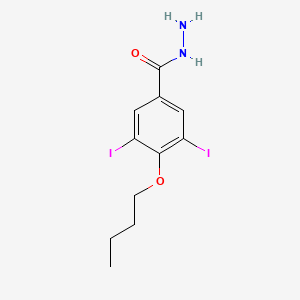
![9-Thiabicyclo[3.3.1]nonane-2,6-dithiol](/img/structure/B14684096.png)
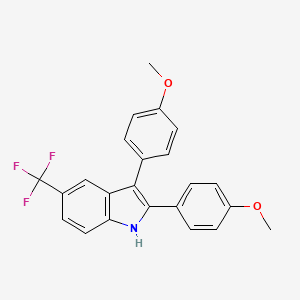
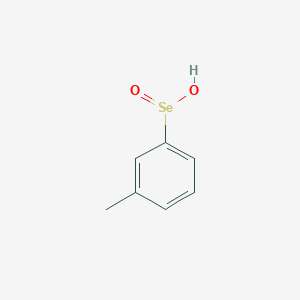
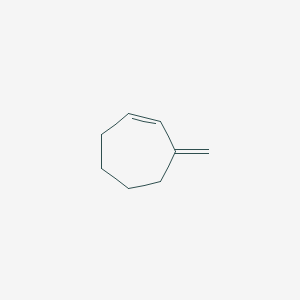
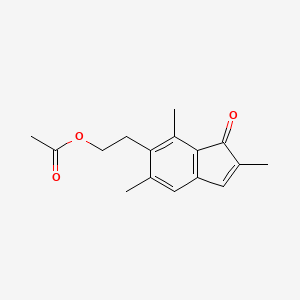
![1b,7a-Ethano-as-indaceno[4,5-b]oxirene-4,5-dione](/img/structure/B14684137.png)
![5-(Benzylsulfanyl)-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14684158.png)
